Brr2-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

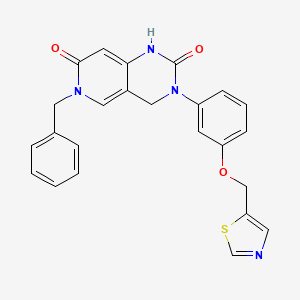

6-benzyl-3-[3-(1,3-thiazol-5-ylmethoxy)phenyl]-1,4-dihydropyrido[4,3-d]pyrimidine-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c29-23-10-22-18(13-27(23)12-17-5-2-1-3-6-17)14-28(24(30)26-22)19-7-4-8-20(9-19)31-15-21-11-25-16-32-21/h1-11,13,16H,12,14-15H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWVULNDIBAUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN(C(=O)C=C2NC(=O)N1C3=CC(=CC=C3)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Allosteric Inhibition of a Key Spliceosomal Helicase: The Mechanism of Action of Brr2-IN-3

For Immediate Release

A deep dive into the molecular workings of Brr2-IN-3 (also known as Brr2 Inhibitor C9), a potent and selective allosteric inhibitor of the spliceosomal RNA helicase Brr2. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the inhibitor's mechanism, supporting quantitative data, and the experimental protocols used for its characterization.

This compound has emerged as a critical tool for studying the intricate process of pre-mRNA splicing and as a potential starting point for therapeutic development. This inhibitor targets Brr2, a central RNA helicase responsible for the ATP-dependent unwinding of the U4/U6 small nuclear RNA (snRNA) duplex—a pivotal and irreversible step in the activation of the spliceosome[1][2][3][4][5][6]. By understanding how this compound functions, we can gain deeper insights into splicing fidelity and its dysregulation in diseases such as cancer and autosomal-dominant retinitis pigmentosa[7][8][9].

Core Mechanism: Allosteric Inhibition of Brr2 Helicase Activity

This compound acts as an allosteric inhibitor, meaning it binds to a site on the Brr2 enzyme distinct from the active site where ATP and RNA substrates bind[4][7][8][10]. This allosteric binding event induces a conformational change in the enzyme, ultimately leading to the inhibition of its catalytic activity.

Structural studies have revealed that a precursor to this compound binds to an unexpected allosteric pocket located between the N-terminal and C-terminal helicase cassettes of Brr2[4]. This binding interferes with the coordinated movements of these cassettes, which are essential for the enzyme's helicase function. The inhibition is not competitive with respect to ATP or the RNA substrate[8].

The primary consequences of this compound binding are:

-

Inhibition of ATPase Activity: The helicase activity of Brr2 is powered by the hydrolysis of ATP. This compound potently inhibits this ATPase activity[8].

-

Disruption of RNA Binding: The inhibitor interferes with the ability of Brr2 to bind to its natural substrate, the U4 snRNA[8].

-

Blockade of Pre-mRNA Splicing: By inhibiting Brr2, this compound effectively stalls the spliceosome before its catalytic activation, leading to a concentration-dependent blockage of pre-mRNA splicing[8].

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

| Parameter | Value (IC50) | Assay | Notes |

| Brr2 ATPase Activity Inhibition | 1.8 µM | RNA-dependent ATPase Assay | Measured using recombinant human Brr2 (catalytic core domain). |

| Interference with Brr2-RNA Binding | 2.3 µM | Electrophoretic Mobility Shift Assay (EMSA) | Assessed the disruption of Brr2 binding to U4 snRNA. |

Table 1: Biochemical Inhibition Data for this compound [8]

| Cellular Process | Effective Concentration | Assay | Observations |

| Pre-mRNA Splicing Inhibition | 1–10 µM | In vitro Splicing Assay (HeLa Nuclear Extract) | At 5 µM, a 75% reduction in mature mRNA formation was observed, with an accumulation of splicing intermediates. |

| Cancer Cell Antiproliferation | Concentration-dependent | Cell Proliferation Assay | Inhibits the growth of cancer cell lines with dysregulated splicing (e.g., HeLa, HCT116, MDA-MB-231). |

Table 2: Cellular Activity of this compound [8]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound within the context of spliceosome activation and the general workflow used to characterize this inhibitor.

Caption: Mechanism of this compound action on the spliceosome activation pathway.

Caption: Experimental workflow for the discovery and characterization of this compound.

Detailed Experimental Protocols

Brr2 RNA-Dependent ATPase Assay

This assay measures the ATP hydrolysis activity of Brr2, which is dependent on the presence of its RNA substrate.

Materials:

-

Recombinant human Brr2 (catalytic core domain)

-

U4/U6 di-snRNA substrate

-

Assay Buffer: 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1.5 mM DTT, 0.1 mg/ml acetylated BSA, 8% (v/v) glycerol

-

ATP (with a tracer amount of [γ-³²P]ATP)

-

This compound (or other test compounds) dissolved in DMSO

-

Thin-layer chromatography (TLC) plates (PEI-cellulose)

-

TLC Running Buffer: 0.5 M LiCl, 1 M formic acid

Procedure:

-

Prepare a reaction mixture containing assay buffer, U4/U6 di-snRNA, and Brr2 enzyme.

-

Add this compound at various concentrations (typically a serial dilution). The final DMSO concentration should be kept constant across all reactions (e.g., 1%).

-

Pre-incubate the mixture for 15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding an equal volume of quench buffer (e.g., 2 M formic acid).

-

Spot a small volume of the reaction mixture onto a TLC plate.

-

Separate the unreacted [γ-³²P]ATP from the released [³²P]phosphate by developing the TLC plate in the running buffer.

-

Dry the TLC plate and visualize the separated spots using a phosphorimager.

-

Quantify the amount of released phosphate to determine the rate of ATP hydrolysis.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA) for RNA Binding

This assay assesses the ability of this compound to disrupt the binding of Brr2 to its RNA substrate.

Materials:

-

Recombinant Brr2

-

Radioactively labeled U4 snRNA probe (e.g., ³²P-labeled)

-

Binding Buffer: A buffer similar to the ATPase assay buffer, but without ATP.

-

This compound

-

Native polyacrylamide gel (e.g., 4-6%)

-

TBE Buffer (Tris/Borate/EDTA)

Procedure:

-

Prepare binding reactions containing binding buffer, the labeled U4 snRNA probe, and varying concentrations of this compound.

-

Add a fixed amount of Brr2 to each reaction and incubate at room temperature or 30°C for 20-30 minutes to allow binding to reach equilibrium.

-

Add loading dye to the reactions.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-RNA complexes.

-

Dry the gel and expose it to a phosphorimager screen.

-

Visualize and quantify the bands corresponding to the free RNA probe and the Brr2-RNA complex.

-

Calculate the percentage of binding inhibition at each inhibitor concentration and determine the IC50 value.

In Vitro Splicing Assay

This assay evaluates the effect of this compound on the overall splicing process in a more physiologically relevant context.

Materials:

-

HeLa cell nuclear extract

-

³²P-labeled pre-mRNA substrate containing two exons and an intron

-

Splicing Reaction Buffer (containing ATP, MgCl₂, and other necessary salts)

-

This compound

-

Proteinase K

-

RNA extraction reagents (e.g., Phenol:Chloroform)

-

Denaturing polyacrylamide gel (containing urea)

Procedure:

-

Set up splicing reactions containing HeLa nuclear extract, splicing reaction buffer, and the labeled pre-mRNA substrate.

-

Add this compound at various concentrations.

-

Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).

-

Stop the reactions by adding a solution containing proteinase K to digest the proteins.

-

Extract the RNA from the reaction mixtures.

-

Separate the RNA species (pre-mRNA, splicing intermediates, and mature mRNA) on a denaturing polyacrylamide gel.

-

Dry the gel and visualize the RNA bands using a phosphorimager.

-

Analyze the accumulation of splicing intermediates and the reduction in mature mRNA to assess the inhibitory effect on splicing.

This in-depth guide provides a foundational understanding of the mechanism of action of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to utilize this inhibitor in their studies of pre-mRNA splicing and related cellular processes.

References

- 1. Functions and regulation of the Brr2 RNA helicase during splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions and regulation of the Brr2 RNA helicase during splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brr2 plays a role in spliceosomal activation in addition to U4/U6 unwinding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The large N-terminal region of the Brr2 RNA helicase guides productive spliceosome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP-dependent unwinding of U4/U6 snRNAs by the Brr2 helicase requires the C-terminus of Prp8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Brr2 inhibitor C9 | inhibitor of the spliceosomal RNA helicase Brr2 | CAS 2104030-82-0 | Buy Brr2 inhibitor C9 from Supplier InvivoChem [invivochem.com]

- 9. Brr2 is a splicing fidelity factor [ouci.dntb.gov.ua]

- 10. This compound | CymitQuimica [cymitquimica.com]

The Discovery and Synthesis of Brr2-IN-3: An Allosteric Inhibitor of the Spliceosomal RNA Helicase Brr2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and characterization of Brr2-IN-3, a potent and selective allosteric inhibitor of the spliceosomal RNA helicase Brr2. Brr2 is an essential enzyme for the catalytic activation of the spliceosome, making it a compelling target for therapeutic intervention in diseases characterized by aberrant splicing, such as cancer. This document provides a comprehensive overview of the discovery process, from high-throughput screening to structure-based drug design and optimization. Detailed experimental protocols for key assays and a summary of the quantitative data are presented to facilitate further research and development in this area.

Introduction to Brr2 and Its Role in Splicing

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This intricate process is carried out by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The spliceosome is composed of five small nuclear RNAs (snRNAs; U1, U2, U4, U5, and U6) and numerous proteins.

The RNA helicase Brr2, a core component of the U5 snRNP, plays a critical role in the activation of the spliceosome.[1] Brr2 is responsible for unwinding the U4/U6 snRNA duplex, a crucial ATP-dependent step that allows for the conformational rearrangements necessary for the formation of the spliceosome's catalytic center.[2] Given its essential function, inhibition of Brr2 presents a promising strategy for modulating splicing activity.

Discovery of this compound

The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify inhibitors of Brr2's RNA-dependent ATPase activity.[2]

High-Throughput Screening (HTS)

An HTS campaign was conducted using an RNA-dependent ATPase assay to screen a chemical library for compounds that inhibit Brr2 activity. This initial screen identified a pyrimidine-based hit compound, designated as compound 3 , which exhibited modest inhibitory activity.[2]

Hit-to-Lead and Structure-Based Drug Design (SBDD)

Initial structure-activity relationship (SAR) studies on compound 3 and other hits were performed to understand the chemical features required for Brr2 inhibition. X-ray crystallography studies were instrumental in elucidating the binding mode of these initial inhibitors.[2]

A significant breakthrough was the determination of the co-crystal structure of Brr2 in complex with compound 3 . This revealed that compound 3 binds to a novel allosteric site located between the N-terminal and C-terminal helicase cassettes of Brr2.[2] This allosteric pocket provided a unique opportunity for the development of selective inhibitors, as it is not conserved among other RNA helicases.

With the structural information in hand, a structure-based drug design (SBDD) approach was employed to optimize the potency and selectivity of the initial hit. This involved the rational design and synthesis of analogs of compound 3 with modifications predicted to enhance binding affinity to the allosteric pocket. This iterative process of design, synthesis, and biological evaluation ultimately led to the discovery of this compound (also referred to as compound 9 in the primary literature), a potent and selective inhibitor of Brr2.[2]

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is proprietary, the general synthetic routes for pyrimidine-based compounds of this class have been described in the medicinal chemistry literature.[3][4][5][6] The synthesis likely involves a multi-step sequence starting from commercially available pyrimidine precursors, followed by the sequential addition of the various substituents through standard organic chemistry transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and functional group manipulations.

Quantitative Data

The inhibitory activity of this compound and its precursors was evaluated using a panel of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

| Compound | Brr2 ATPase IC50 (µM) | Brr2 Helicase IC50 (µM) | Selectivity Profile |

| Compound 3 | Modest Activity | Not Reported | More selective for Brr2 than RNA-site binders.[2] |

| This compound | 1.8 | 1.3 | Potent and selective allosteric inhibitor of Brr2.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Brr2 RNA-Dependent ATPase Assay

This assay measures the ATP hydrolysis activity of Brr2 in the presence of an RNA substrate.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1.5 mM DTT, and 0.1 mg/mL BSA.

-

Enzyme and Substrate Addition: To the reaction buffer, add recombinant human Brr2 protein to a final concentration of 10-100 nM and a suitable RNA substrate (e.g., poly(A) or a specific U4/U6 duplex mimic) at a saturating concentration.

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a DMSO control.

-

Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection of ATP Hydrolysis: Measure the amount of ADP produced. This can be done using various methods, such as a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) or a commercially available ADP detection kit (e.g., ADP-Glo).[7]

-

Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Brr2 Helicase Activity Assay

This assay directly measures the ability of Brr2 to unwind a double-stranded RNA substrate.

-

Substrate Preparation: Prepare a radiolabeled or fluorescently labeled double-stranded RNA substrate (e.g., a U4/U6 snRNA duplex mimic). One strand is typically labeled for detection.

-

Reaction Setup: In a reaction buffer similar to the ATPase assay, combine recombinant Brr2 protein (100 nM) and the labeled RNA substrate (2 nM).[8]

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Reaction Initiation: Start the unwinding reaction by adding 1 mM ATP/MgCl₂.[8]

-

Time Course and Quenching: Take aliquots at different time points and stop the reaction by adding a quench buffer containing EDTA and a loading dye.[8]

-

Gel Electrophoresis: Separate the unwound single-stranded RNA from the double-stranded substrate on a native polyacrylamide gel.

-

Visualization and Quantification: Visualize the labeled RNA using autoradiography or fluorescence imaging and quantify the amount of unwound product.

-

Data Analysis: Calculate the percentage of unwound substrate and determine the IC50 value of the inhibitor.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the binding of Brr2 to its RNA substrate and the effect of inhibitors on this interaction.

-

Probe Preparation: Prepare a radiolabeled single-stranded or double-stranded RNA probe corresponding to the Brr2 binding site on U4 snRNA.

-

Binding Reaction: Incubate the labeled RNA probe with recombinant Brr2 protein in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Inhibitor Addition: To test the effect of the inhibitor, pre-incubate Brr2 with the compound before adding the RNA probe.

-

Electrophoresis: Separate the protein-RNA complexes from the free RNA probe on a native polyacrylamide gel.

-

Detection: Visualize the labeled probe by autoradiography. A "shift" in the mobility of the probe indicates the formation of a protein-RNA complex.

-

Analysis: Analyze the reduction in the shifted band in the presence of the inhibitor to determine its effect on RNA binding.

In Vitro Splicing Assay

This assay evaluates the effect of Brr2 inhibitors on the overall splicing process in a cell-free system.

-

Substrate Preparation: Prepare a radiolabeled pre-mRNA substrate containing two exons and an intron.

-

Splicing Reaction: Incubate the pre-mRNA substrate with HeLa cell nuclear extract, which contains all the necessary splicing factors, including the spliceosome. The reaction mixture typically contains ATP and other necessary salts.[9][10][11]

-

Inhibitor Treatment: Add the Brr2 inhibitor at various concentrations to the splicing reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours) to allow splicing to occur.

-

RNA Extraction: Extract the RNA from the reaction mixture.

-

Analysis: Analyze the RNA products (pre-mRNA, splicing intermediates, and mature mRNA) by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

Interpretation: Inhibition of Brr2 will lead to an accumulation of the pre-mRNA substrate and a decrease in the spliced mRNA product.

Visualizations

Signaling Pathway: Role of Brr2 in Spliceosome Activation

Caption: Brr2-mediated activation of the spliceosome.

Experimental Workflow: Discovery of this compound

Caption: Workflow for the discovery of this compound.

Conclusion

This compound represents a significant advancement in the field of splicing modulation. As a potent and selective allosteric inhibitor of Brr2, it serves as a valuable chemical probe to further elucidate the biological functions of this essential helicase. Moreover, the discovery of this compound provides a promising starting point for the development of novel therapeutics targeting splicing dysregulation in human diseases. The detailed methodologies and data presented in this guide are intended to support and accelerate future research in this exciting area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

Brr2-IN-3: A Comprehensive Technical Guide to a Selective Allosteric Inhibitor of Spliceosomal RNA Helicase Brr2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Brr2-IN-3, a potent and selective allosteric inhibitor of the spliceosomal RNA helicase Brr2. The document details the chemical structure, physicochemical properties, and biological activity of this compound. Furthermore, it outlines the intricate role of Brr2 in the pre-mRNA splicing pathway and furnishes detailed experimental protocols for the synthesis of the compound and the assessment of its inhibitory effects through helicase and ATPase assays. This guide is intended to be a valuable resource for researchers investigating the spliceosome, RNA helicases, and the development of novel therapeutic agents targeting these critical cellular components.

Introduction to Brr2 and its Role in Splicing

Pre-messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This intricate process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The spliceosome is composed of five small nuclear RNAs (snRNAs; U1, U2, U4, U5, and U6) and numerous proteins.

Brr2 (also known as SNRNP200) is a crucial RNA helicase that plays a pivotal role in the activation of the spliceosome. It is a core component of the U5 snRNP and is responsible for unwinding the U4/U6 snRNA duplex, a critical conformational change that allows for the formation of the spliceosome's catalytic active site.[1] The activity of Brr2 is tightly regulated to ensure the fidelity of splicing.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor that targets Brr2. It was identified through a high-throughput screening campaign and subsequent structure-based drug design.[2][3][4][5]

Chemical Structure:

-

IUPAC Name: 8-(benzyl)-2-(4-((thiazol-2-yl)methoxy)phenyl)-2,3,4,8-tetrahydro-5H-pyrazino[2,3-d]pyridazin-5-one

-

CAS Number: 2104030-82-0[6]

-

Molecular Formula: C24H20N4O3S[6]

-

Molecular Weight: 444.51 g/mol [6]

Physicochemical Properties:

| Property | Value | Reference |

| Hydrogen Bond Acceptors | 6 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 6 | |

| Ring Count | 5 | |

| Aromatic Ring Count | 4 | |

| Topological Polar Surface Area | 98.6 Ų | |

| cLogP | 3.5 |

Solubility and Storage:

This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C, protected from light. In solvent, it should be stored at -80°C.

Biological Activity and Mechanism of Action

This compound is a potent and selective allosteric inhibitor of human Brr2 helicase. It binds to a novel allosteric pocket located between the N-terminal and C-terminal helicase cassettes of Brr2, rather than competing with ATP or RNA at their respective binding sites.[2][3][4][5] This allosteric inhibition mechanism contributes to its selectivity for Brr2 over other RNA helicases.

Inhibitory Activity:

| Assay | IC50 | Ki | Reference |

| Brr2 Helicase Activity | 1.3 µM | [2][3][4][5] | |

| Brr2 ATPase Activity | 1.8 µM | ||

| Brr2 Binding (SPR) | 0.9 µM |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step synthetic route. A generalized scheme is presented below, based on the synthesis of similar chemical scaffolds.

References

- 1. Functions and regulation of the Brr2 RNA helicase during splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The large N-terminal region of the Brr2 RNA helicase guides productive spliceosome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]

- 6. Helicase inhibitors for SARS-CoV-2 NSP13 – openlabnotebooks.org [openlabnotebooks.org]

An In-depth Technical Guide on the Brr2 Helicase Inhibitor: Brr2-IN-9 (C9) and its Effect on Spliceosome Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potent and selective allosteric inhibitor of the spliceosomal RNA helicase Brr2, referred to as Brr2 inhibitor C9 (also known as compound 9). The absence of public information on a compound named "Brr2-IN-3" suggests it may be an internal or alternative designation. This document focuses on the well-characterized Brr2 inhibitor C9, detailing its mechanism of action, its effects on spliceosome assembly and function, and the experimental protocols used for its characterization.

The spliceosome is a complex molecular machine responsible for pre-mRNA splicing, a critical step in eukaryotic gene expression. The Brr2 helicase is an essential component of the spliceosome, driving the ATP-dependent unwinding of the U4/U6 snRNA duplex, which is a key activation step for the spliceosome.[1] Dysregulation of Brr2 activity has been linked to diseases such as cancer and autosomal-dominant retinitis pigmentosa, making it an attractive target for therapeutic intervention.[2][3]

Mechanism of Action

Brr2 inhibitor C9 is an allosteric inhibitor of Brr2.[2] Co-crystal structures reveal that it binds to an unexpected allosteric site located between the N-terminal and C-terminal helicase cassettes of Brr2.[1][4] This binding mode is distinct from another identified inhibitor class that competes for the RNA-binding site within the N-terminal cassette.[1][4] The allosteric nature of inhibitor C9 contributes to its high selectivity for Brr2.[4]

Quantitative Data on the Effects of Brr2 Inhibitor C9

The following table summarizes the key quantitative data demonstrating the inhibitory effects of Brr2 inhibitor C9 on various biochemical and cellular processes related to spliceosome function.

| Parameter | Assay Type | System | IC50 Value | Reference |

| ATPase Activity Inhibition | RNA-dependent ATPase Assay | Recombinant human Brr2 (catalytic core domain) | 1.8 µM | [2] |

| Brr2-RNA Binding Disruption | Electrophoretic Mobility Shift Assay (EMSA) | Recombinant human Brr2 and U4 snRNA | 2.3 µM | [2] |

| Inhibition of Pre-mRNA Splicing | In vitro Splicing Assay | HeLa cell nuclear extract | ~5 µM (75% reduction in mature mRNA) | [2] |

| Anti-proliferative Activity | Cell Viability (MTT) Assay | HeLa (cervical cancer), HCT116 (colorectal cancer), MDA-MB-231 (breast cancer) cells | Concentration-dependent inhibition (specific IC50 values not provided in snippets) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. RNA-dependent ATPase Assay

This assay measures the ability of Brr2 to hydrolyze ATP in the presence of an RNA substrate, and the inhibitory effect of compounds on this activity.

-

Reagents: Recombinant human Brr2 (catalytic core domain), RNA substrate (e.g., U4 snRNA), ATP, reaction buffer.

-

Procedure:

-

Brr2 enzyme is incubated with the test compound (e.g., Brr2 inhibitor C9) at various concentrations in the reaction buffer.

-

The reaction is initiated by the addition of RNA substrate and ATP.

-

The mixture is incubated at 30°C to allow for ATP hydrolysis.

-

The amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay.

-

IC50 values are calculated from the dose-response curves.

-

2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the binding of Brr2 to its RNA substrate and the ability of an inhibitor to disrupt this interaction.

-

Reagents: Recombinant human Brr2, fluorescently labeled RNA probe (e.g., U4 snRNA), binding buffer, native polyacrylamide gel.

-

Procedure:

-

Brr2 is incubated with the labeled RNA probe in the binding buffer in the presence of varying concentrations of the inhibitor.

-

The reaction mixtures are incubated to allow for the formation of the Brr2-RNA complex.

-

The samples are resolved by native polyacrylamide gel electrophoresis (PAGE).

-

The gel is imaged to visualize the fluorescent bands corresponding to the free RNA probe and the Brr2-RNA complex.

-

The reduction in the intensity of the Brr2-RNA complex band is quantified to determine the IC50 value for binding disruption.[2]

-

3. In Vitro Splicing Assay

This assay recapitulates the pre-mRNA splicing process in a cell-free system using nuclear extracts.

-

Reagents: HeLa cell nuclear extract, radiolabeled pre-mRNA substrate, splicing buffer, ATP, test inhibitor.

-

Procedure:

-

HeLa nuclear extract is mixed with the pre-mRNA substrate and splicing buffer.

-

The test inhibitor is added at various concentrations.

-

The splicing reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 90 minutes).[2]

-

RNA is extracted from the reaction mixture.

-

The splicing products (pre-mRNA, splicing intermediates, and mature mRNA) are separated by denaturing PAGE and visualized by autoradiography.[2]

-

The inhibition of splicing is determined by the reduction in the amount of mature mRNA and the accumulation of pre-mRNA and splicing intermediates.[2]

-

4. Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines.

-

Reagents: Cancer cell lines (e.g., HeLa, HCT116, MDA-MB-231), cell culture medium, MTT reagent, DMSO.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Serial dilutions of the Brr2 inhibitor are added to the wells, and the cells are cultured for a specified duration (e.g., 72 hours).[2]

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm to quantify the number of viable cells.

-

IC50 values are determined from the dose-response curves.[2]

-

Visualizations

Signaling Pathway: Allosteric Inhibition of Brr2 by Inhibitor C9

Caption: Allosteric inhibition of Brr2 by inhibitor C9, preventing spliceosome activation.

Experimental Workflow: Characterization of a Brr2 Inhibitor

Caption: A typical workflow for the discovery and characterization of Brr2 inhibitors.

References

- 1. Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brr2 inhibitor C9 | inhibitor of the spliceosomal RNA helicase Brr2 | CAS 2104030-82-0 | Buy Brr2 inhibitor C9 from Supplier InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

understanding the role of Brr2 helicase in splicing

An In-depth Technical Guide to the Role of Brr2 Helicase in Splicing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pre-mRNA splicing, a fundamental step in eukaryotic gene expression, is catalyzed by the spliceosome, a highly dynamic macromolecular machine. The intricate structural and compositional rearrangements required for splicing are driven by a group of eight conserved RNA helicases. Among these, the Brr2 (Bad response to refrigeration 2) helicase plays a pivotal and essential role. Brr2 is the central enzyme responsible for unwinding the U4/U6 di-snRNA duplex, a critical and irreversible step that triggers the catalytic activation of the spliceosome.[1][2][3][4] Its unique tandem helicase structure and complex regulation make it a focal point for understanding splicing dynamics and a potential target for therapeutic intervention. This guide provides a comprehensive overview of Brr2's structure, function, mechanism, and regulation, along with key experimental protocols and its relevance in drug development.

Structure and Domain Organization of Brr2

Brr2 possesses a unique architecture, setting it apart from other spliceosomal helicases. It is the only member that contains a tandem array of two helicase cassettes, an N-terminal cassette (NC) and a C-terminal cassette (CC).[1][5][6]

-

Tandem Helicase Cassettes: Each cassette is composed of two RecA-like domains, a winged helix (WH) domain, and a C-terminal Sec63 homology unit.[1][5][7] The Sec63 unit itself comprises a helical bundle (HB), a helix-loop-helix (HLH), and an immunoglobulin-like (IG) domain.[1][7]

-

Functional Asymmetry: Despite their structural similarity, the two cassettes are functionally distinct. The N-terminal cassette (NC) is catalytically active, possessing both ATP hydrolysis and RNA unwinding capabilities essential for splicing.[1][5][8] In contrast, the C-terminal cassette (CC) is catalytically inactive but plays a crucial regulatory role.[1][5] It can bind ATP and strongly stimulates the helicase activity of the N-terminal cassette, acting as an intramolecular cofactor.[4][5]

-

N-Terminal Region (NTR): Preceding the dual helicase cassettes is a long (~450 residues) N-terminal region.[1] This region is largely intrinsically disordered but contains functional domains that contribute to the auto-inhibition of the helicase and are required for stable association with the U5 snRNP (small nuclear ribonucleoprotein).[1][2][3]

Core Function in the Splicing Cycle

Brr2 is a stable component of the U5 snRNP, which joins the U4/U6 di-snRNP to form the U4/U6•U5 tri-snRNP.[1] Brr2's activity is required at multiple stages of the splicing cycle, but its primary role is during spliceosome activation.

-

Spliceosome Activation: The most critical function of Brr2 is the ATP-dependent unwinding of the extensive U4/U6 RNA duplex within the pre-catalytic (B complex) spliceosome.[7][9][10] This remodeling event releases the U4 snRNA, which acts as an inhibitor of the U6 snRNA.[7] The liberated U6 snRNA is then free to form the catalytically active core of the spliceosome by establishing new interactions with the U2 snRNA and the pre-mRNA.[1] This transition from the B complex to the catalytically activated Bact complex is an irreversible step that commits the spliceosome to catalysis.[7]

-

Splicing Catalysis and Disassembly: Beyond activation, Brr2 is also implicated in the catalytic and disassembly phases of splicing.[1][2][3] It remains associated with the spliceosome throughout the entire process.[11] While its helicase activity is essential for activation, it may not function as an active ATPase during the later stages.[11]

Regulation of Brr2 Helicase Activity

As Brr2 is a stable component of the spliceosome and encounters its U4/U6 substrate long before activation is required, its potent helicase activity must be tightly controlled to prevent premature U4/U6 unwinding.[7][11] This regulation occurs through a sophisticated network of intra- and inter-molecular interactions.

Intra-molecular Regulation

Brr2's own domains regulate its activity:

-

Auto-inhibition by the N-Terminal Region (NTR): The N-terminal region can fold back and interact with the helicase cassettes, effectively locking the enzyme in an inhibited state.[1][7]

-

Auto-activation by the C-terminal Cassette (CC): The inactive CC stimulates the ATPase and helicase activities of the active NC.[1][5] The interplay and relative orientation between the two cassettes are critical for enzymatic function.[4][12]

Inter-molecular Regulation by Trans-Acting Factors

Several other spliceosomal proteins modulate Brr2's function:

-

Prp8 Protein: Prp8 is the largest and most conserved protein in the spliceosome and serves as a major regulator of Brr2.[1] Its C-terminal region contains two domains that exert dual control:

-

RNase H-like (RH) Domain: This domain can bind to the single-stranded region of U4 snRNA, physically blocking Brr2 from loading onto its substrate and thus inhibiting its activity through substrate competition.[1][11]

-

Jab1/MPN-like Domain: This domain can both positively and negatively regulate Brr2.[1][2][3] It can directly inhibit the helicase, potentially via an unstructured tail that enters the helicase core.[11] Conversely, a fragment of the Prp8 C-terminus has been shown to stimulate U4/U6 unwinding while inhibiting non-productive ATP hydrolysis, suggesting it helps couple the two activities.[8][13]

-

-

FBP21: In humans, the B-complex-specific protein FBP21 acts as a novel regulator. It binds to the C-terminal Sec63 unit of Brr2 and allosterically inhibits its helicase activity.[7] This may provide an additional checkpoint prior to spliceosome activation.[7]

-

Snu114: This G-protein, a stable partner of Brr2 in the U5 snRNP, is also thought to modulate Brr2 activity, potentially helping to lock it in an inhibited state prior to activation.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to Brr2's biochemical activities and its interaction with regulators and inhibitors.

Table 1: Brr2 Helicase and ATPase Activity

| Brr2 Variant | Condition | Unwinding Rate (kunwinding, min-1) | Reference(s) |

|---|---|---|---|

| hBRR2T1 | Wild-type | 0.941 ± 0.040 | [12] |

| hBRR2T1-SS-linear | Cysteine cross-link (linear conformation) | 1.645 ± 0.049 | [12] |

| hBRR2T1-SS-rot+ | Cysteine cross-link (rotated conformation) | 0.536 ± 0.012 | [12] |

| Brr2HR | - | 0.57 | [7] |

| Brr2HR | + FBP21 (200-376) | 0.21 |[7] |

Table 2: RNA and Protein Binding Affinities

| Binding Partners | Method | Apparent Kd (µM) | Reference(s) |

|---|---|---|---|

| FBP21 (200-376) + U4/U6 di-snRNA | EMSA | 0.78 | [15] |

| hBRR2FL + U4/U6 di-snRNA | EMSA | 0.034 ± 0.005 | [12] |

| hBRR2NC + U4/U6 di-snRNA | EMSA | 0.024 ± 0.003 |[12] |

Table 3: Inhibition of Brr2 Activity

| Inhibitor | Type | Target Site | IC50 (µM) | Reference(s) |

|---|---|---|---|---|

| Compound 9 (Brr2-IN-3) | Allosteric | Between NC and CC | 1.3 | [16][17] |

| Compound 12 | Competitive | RNA-binding site (NC) | 5.3 |[18] |

Key Experimental Protocols

Studying Brr2 function requires a range of biochemical assays. Below are detailed methodologies for core experiments.

In Vitro Splicing Assay

This assay assesses the overall splicing reaction in a cell-free system.

Objective: To determine if a factor (or its inhibition) affects the catalytic activity of the spliceosome.

Methodology:

-

Substrate Preparation: Synthesize a radiolabeled pre-mRNA substrate (e.g., containing a β-globin intron) via in vitro transcription using a phage polymerase (e.g., T7) and a [α-32P]-UTP nucleotide.[19][20] Purify the transcript by phenol extraction and ethanol precipitation.[20]

-

Splicing Reaction:

-

Thaw splicing-competent nuclear extract (e.g., from HeLa cells) on ice.[21]

-

Prepare a master mix containing buffer (HEPES, KOAc), salts (Mg(OAc)2), an ATP regeneration system (ATP, creatine phosphate), DTT, and an RNase inhibitor.[21][22]

-

Add the nuclear extract (typically 10-50% of the final volume) and the radiolabeled pre-mRNA substrate to the master mix.[21]

-

Incubate the reaction at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).

-

-

RNA Extraction: Stop the reaction by adding a proteinase K digestion mix.[22] Perform phenol:chloroform extraction followed by ethanol precipitation to purify the RNA products.[22]

-

Analysis: Resuspend the RNA pellet in formamide loading dye, denature at 95°C, and separate the products (pre-mRNA, lariat intermediate, spliced mRNA, excised intron) on a denaturing urea-polyacrylamide gel (urea-PAGE).[19][20]

-

Visualization: Dry the gel and visualize the radiolabeled RNA species by autoradiography or phosphorimaging.[22]

Gel-Based Helicase (RNA Unwinding) Assay

This assay directly measures the ability of Brr2 to unwind its U4/U6 di-snRNA substrate.

Objective: To quantify the RNA duplex unwinding activity of Brr2 and assess the effect of regulators or inhibitors.

Methodology:

-

Substrate Preparation: Prepare a U4/U6 di-snRNA substrate where one of the snRNAs (e.g., U4) is radioactively labeled.[23] This is typically done by in vitro transcription.

-

Unwinding Reaction:

-

Set up a reaction buffer containing buffer (e.g., Tris-HCl), salts (KCl, MgCl2), DTT, and an RNase inhibitor.

-

Add purified Brr2 protein and any potential regulatory factors (e.g., Prp8 Jab1 domain, FBP21) or inhibitors.

-

Pre-incubate to allow for protein-protein interactions.

-

Initiate the reaction by adding the radiolabeled U4/U6 substrate and ATP.

-

Incubate at a specified temperature (e.g., 30°C). Take aliquots at different time points.

-

-

Quenching: Stop the reaction in each aliquot by adding a stop buffer containing EDTA (to chelate Mg2+), SDS, and a loading dye.[23]

-

Analysis: Separate the reaction products on a native polyacrylamide gel.[23] The native gel keeps the U4/U6 duplex intact but separates it from the single-stranded, unwound U4 snRNA.

-

Quantification: Visualize the gel by phosphorimaging and quantify the bands corresponding to the duplex substrate and the unwound single-stranded product. Calculate the fraction unwound at each time point and fit the data to determine the unwinding rate (kunwinding).[12]

Clinical Relevance and Drug Development

The critical role of Brr2 in a fundamental cellular process makes it a significant factor in human disease and a compelling target for therapeutic development.

-

Retinitis Pigmentosa (RP): Mutations in the gene encoding Brr2 (SNRNP200) are linked to autosomal-dominant retinitis pigmentosa (adRP), a degenerative eye disease leading to progressive vision loss.[1][24] These mutations often impair the ATPase and helicase activity of Brr2, disrupting the proper regulation of splicing in photoreceptor cells.[1][11]

-

Cancer and Splicing Dysregulation: Dysregulation of mRNA splicing is a recognized hallmark of cancer.[16] As a key regulator of the spliceosome, Brr2 represents a potential therapeutic target for cancers that are dependent on specific splicing events.

-

Brr2 Inhibitors: The development of small molecule inhibitors targeting Brr2 is an active area of research. A high-throughput screening campaign identified two classes of inhibitors:[9][16]

-

Allosteric Inhibitors: These compounds, such as inhibitor C9, bind to a novel allosteric pocket at the interface of the N- and C-terminal helicase cassettes.[9][16][25] This binding mode offers the potential for high selectivity.

-

RNA-Site Binders: Other compounds were found to bind in the RNA-binding channel within the active N-terminal cassette.[9][18] However, these have shown less selectivity, likely due to the conserved nature of RNA-binding pockets across different helicases.[18]

-

The discovery of potent and selective allosteric inhibitors provides a promising starting point for developing molecular probes to further elucidate the biological functions of Brr2 and to explore its therapeutic relevance.[9]

Conclusion

The Brr2 helicase is a master regulator of spliceosome activation, employing a unique tandem-cassette structure and ATP hydrolysis to remodel the U4/U6 snRNA core. Its activity is exquisitely controlled by a multi-layered network of both internal domains and external protein factors, ensuring that the irreversible activation of the spliceosome occurs with high fidelity. The link between Brr2 mutations and diseases like retinitis pigmentosa underscores its biological importance. Ongoing research into its complex regulatory mechanisms and the development of specific inhibitors will not only deepen our understanding of pre-mRNA splicing but also pave the way for novel therapeutic strategies targeting splicing-related diseases.

References

- 1. Functions and regulation of the Brr2 RNA helicase during splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions and regulation of the Brr2 RNA helicase during splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. rcsb.org [rcsb.org]

- 5. pnas.org [pnas.org]

- 6. proteopedia.org [proteopedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Novel regulatory principles of the spliceosomal Brr2 RNA helicase and links to retinal disease in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 11. pure.mpg.de [pure.mpg.de]

- 12. The inactive C-terminal cassette of the dual-cassette RNA helicase BRR2 both stimulates and inhibits the activity of the N-terminal helicase unit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATP-dependent unwinding of U4/U6 snRNAs by the Brr2 helicase requires the C-terminus of Prp8 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of the Brr2 RNA Helicase and Its Regulation by Other Spliceosomal Proteins Using Gel-Based U4/U6 Di-snRNA Binding and Unwinding Assays | Springer Nature Experiments [experiments.springernature.com]

- 24. Novel regulatory principles of the spliceosomal Brr2 RNA helicase and links to retinal disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. selleckchem.com [selleckchem.com]

Brr2-IN-3: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the target validation of Brr2 (also known as SNRNP200), a crucial RNA helicase in the spliceosome, using the selective allosteric inhibitor Brr2-IN-3 (also referred to as Brr2 inhibitor C9). Dysregulation of pre-mRNA splicing is increasingly recognized as a hallmark of cancer, making the core components of the splicing machinery, such as Brr2, attractive therapeutic targets. This guide summarizes the mechanism of action of this compound, presents key quantitative data from in vitro and cell-based assays, details relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows. The information compiled herein serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting Brr2 in oncology.

Introduction to Brr2 as a Cancer Target

Brr2 is a vital RNA helicase that plays a central role in the catalytic activation of the spliceosome, the molecular machine responsible for pre-mRNA splicing. It is a core component of the U5 small nuclear ribonucleoprotein (snRNP) and is essential for the ATP-dependent unwinding of the U4/U6 di-snRNA duplex, a critical step for the spliceosome's transition into a catalytically active conformation.

Given that a majority of human genes undergo splicing, the fidelity of this process is paramount for normal cellular function. In many cancers, the splicing machinery is dysregulated, leading to the production of aberrant splice isoforms of genes that can promote tumorigenesis, metastasis, and drug resistance. As a key regulator of spliceosome dynamics, Brr2 represents a compelling target for therapeutic intervention in cancers that are dependent on altered splicing.

This compound: An Allosteric Inhibitor of Brr2

This compound is a potent and selective allosteric inhibitor of the Brr2 RNA helicase.[1] It binds to a novel pocket at the interface of the N-terminal and C-terminal helicase cassettes of Brr2, distinct from the ATP- and RNA-binding sites.[1] This allosteric inhibition leads to a conformational change that impairs the enzyme's ATPase activity and its ability to bind to its RNA substrate, the U4/U6 snRNA duplex.[1]

Mechanism of Action

The binding of this compound to the allosteric site induces a conformational change that ultimately leads to the inhibition of pre-mRNA splicing. This disruption of the normal splicing process is hypothesized to lead to the accumulation of unspliced pre-mRNAs and the generation of aberrant splice variants, which can trigger cellular stress responses and ultimately lead to cancer cell death.

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | IC50 (µM) | Assay | Reference |

| Brr2 ATPase Activity | 1.8 | Recombinant human Brr2 ATPase assay | [1] |

| Brr2-RNA Binding | 2.3 | Electrophoretic mobility shift assay (EMSA) | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HeLa | Cervical Cancer | 1.3 |

| HCT116 | Colorectal Carcinoma | 2.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 2.5 |

Note: GI50 values were obtained from the primary publication describing this compound (referred to as compound 9).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Brr2 ATPase Assay

This assay measures the ATP hydrolysis activity of the Brr2 enzyme in the presence of an RNA substrate.

Materials:

-

Recombinant human Brr2 (catalytic core domain)

-

Poly(A) RNA

-

ATP

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT

-

Malachite Green-based phosphate detection reagent

Procedure:

-

Prepare a reaction mixture containing Brr2 enzyme and poly(A) RNA in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of ATPase activity inhibition relative to the DMSO control and determine the IC50 value.

References

Structural Basis for Brr2-IN-3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of the spliceosomal RNA helicase Brr2 by the allosteric inhibitor, Brr2-IN-3. Brr2 is a crucial enzyme in the pre-mRNA splicing process, and its dysregulation is implicated in diseases such as autosomal dominant retinitis pigmentosa.[1] This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visualizations of the relevant biological and experimental pathways.

Introduction to Brr2 Helicase

The Brr2 helicase, a core component of the U5 small nuclear ribonucleoprotein (snRNP), is essential for the catalytic activation of the spliceosome.[2] Its primary function is to unwind the U4/U6 di-snRNA duplex, a critical step that allows for the conformational rearrangements necessary for the two catalytic steps of splicing.[3][4] Brr2 is a unique member of the Ski2-like family of helicases, featuring two tandem helicase cassettes: an N-terminal cassette (NC) that possesses ATPase and helicase activity, and a C-terminal cassette (CC) that is catalytically inactive but allosterically stimulates the NC.[5][6] Given its central role in splicing, the activity of Brr2 is tightly regulated by both intramolecular interactions and trans-acting protein factors like Prp8.[7][8][9]

Mechanism of Brr2 Inhibition

Recent drug discovery efforts have identified two primary mechanisms for the small molecule inhibition of Brr2:

-

RNA-Competitive Inhibition: This mode of inhibition involves compounds that bind directly to the RNA-binding tunnel within the N-terminal helicase cassette, thereby competing with the U4/U6 snRNA substrate.[1][10]

-

Allosteric Inhibition: This mechanism involves compounds that bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. This has proven to be a more selective approach for targeting Brr2.[1][3][4]

This compound is an exemplary allosteric inhibitor that binds to a novel pocket at the interface of the N-terminal and C-terminal helicase cassettes.[1][4]

Structural Basis of this compound Inhibition

Co-crystal structures have revealed that this compound (referred to as compound 9 in the primary literature) binds to an unexpected allosteric pocket located between the N-terminal and C-terminal helicase cassettes of Brr2.[1][4] This binding event stabilizes an inactive conformation of the enzyme, thereby inhibiting its helicase activity. The selectivity of this allosteric inhibitor is significantly higher than that of RNA-site binders, which often exhibit cross-reactivity with other RNA-binding proteins.[4][10]

Quantitative Data

The following tables summarize the inhibitory potency and selectivity of representative Brr2 inhibitors.

| Inhibitor | Target Site | Brr2 IC50 (μM) |

| This compound (Compound 9) | Allosteric | 1.3 |

| Compound 12 | RNA-binding site | 5.3 |

Table 1: Inhibitory potency of Brr2 inhibitors.[1]

| Inhibitor | eIF4A1 IC50 (μM) | eIF4A3 IC50 (μM) | DHX29 IC50 (μM) |

| Compound 12 | 57 | 32 | 58 |

Table 2: Selectivity profile of the RNA-site binder, Compound 12.[10][11]

Experimental Protocols

RNA-Dependent ATPase Assay

This assay is utilized for high-throughput screening (HTS) to identify inhibitors of Brr2's ATPase activity, which is coupled to its helicase function.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), KCl, MgCl2, DTT, and a defined concentration of purified Brr2 enzyme.

-

Substrate Addition: Add a saturating concentration of a suitable RNA substrate (e.g., poly(A)) and ATP.

-

Inhibitor Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a specified time at 30°C.

-

Reaction Termination and Detection: Stop the reaction by adding EDTA. The amount of ADP produced, which is directly proportional to the ATPase activity, is quantified using a commercially available ADP-Glo™ Kinase Assay kit (Promega). Luminescence is measured using a plate reader.

-

Data Analysis: Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Helicase Activity Assay (U4/U6 Unwinding)

This assay directly measures the ability of Brr2 to unwind a model U4/U6 RNA duplex.

-

Substrate Preparation: Synthesize and purify a fluorescently labeled U6 snRNA (e.g., with Cy5 at the 5' end) and an unlabeled U4 snRNA. Anneal the two strands to form the U4/U6 duplex.

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, purified Brr2, and ATP.

-

Inhibitor Addition: Add the test compounds at various concentrations.

-

Initiation of Unwinding: Initiate the unwinding reaction by adding the pre-formed U4/U6 duplex to the reaction mixture.

-

Time Course and Quenching: Incubate the reaction at 30°C and take aliquots at different time points. Quench the reaction by adding a solution containing EDTA and a loading dye.

-

Product Separation and Detection: Separate the unwound, single-stranded U6 snRNA from the U4/U6 duplex using native polyacrylamide gel electrophoresis (PAGE). Visualize and quantify the fluorescently labeled U6 snRNA using a fluorescence scanner.

-

Data Analysis: Calculate the percentage of unwound substrate at each inhibitor concentration to determine the IC50.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of Brr2 in complex with an inhibitor, providing insights into the binding mode.

-

Protein Expression and Purification: Express and purify a soluble and stable construct of human Brr2.

-

Complex Formation: Incubate the purified Brr2 with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization: Screen for crystallization conditions using various commercially available or in-house prepared screens. Optimize the lead conditions to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (with a known Brr2 structure as a search model), and refine the model against the experimental data. Build the inhibitor into the electron density map.

-

Structural Analysis: Analyze the refined structure to identify the key interactions between the inhibitor and the protein.

Visualizations

Allosteric Inhibition of Brr2

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of RNA helicase Brr2 by the C-terminal tail of the spliceosomal protein Prp8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2 - American Chemical Society - Figshare [acs.figshare.com]

- 4. Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. rcsb.org [rcsb.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Novel regulatory principles of the spliceosomal Brr2 RNA helicase and links to retinal disease in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functions and regulation of the Brr2 RNA helicase during splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural Chemistry of Helicase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel Allosteric Inhibitor of the Spliceosomal RNA Helicase Brr2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Brr2-IN-3, a potent and selective allosteric inhibitor of the human spliceosomal RNA helicase Brr2. Brr2 is an essential enzyme for the catalytic activation of the spliceosome, making it a compelling target for therapeutic intervention in diseases associated with splicing dysregulation. This document details the biochemical and cellular activities of this compound, the experimental methodologies used for its characterization, and its mechanism of action.

Core Findings: Quantitative Analysis

The inhibitory activity of this compound and its derivatives was assessed through a series of in vitro biochemical assays. The key quantitative data are summarized in the tables below, providing a clear comparison of their potency and selectivity.

| Compound | Brr2 ATPase IC50 (μM) | Brr2 Helicase IC50 (μM) |

| This compound (Compound 3) | 1.3 | Not explicitly stated, but inhibits helicase activity |

| Optimized Lead (Compound 9) | 0.25 | 1.3 |

| RNA-site Binder (Compound 12) | 5.3 | Not explicitly stated |

Table 1: Inhibitory Potency of Brr2 Inhibitors. Data compiled from ATPase and helicase assays. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Brr2 by 50%.

| Helicase Target | Compound 12 IC50 (μM) |

| Brr2 | 5.3 |

| eIF4A1 | 57 |

| eIF4A3 | 32 |

| DHX29 | 58 |

Table 2: Selectivity Profile of the RNA-site Binder (Compound 12). This table highlights the selectivity of an alternative Brr2 inhibitor that binds to the RNA-binding site, demonstrating that the allosteric inhibitor scaffold offers a more selective approach.[1]

Mechanism of Action: Allosteric Inhibition

This compound acts as an allosteric inhibitor, binding to a novel pocket located between the N-terminal and C-terminal helicase cassettes of Brr2.[2][3][4] This binding event locks the enzyme in an inactive conformation, preventing the ATP-dependent unwinding of the U4/U6 snRNA duplex, a critical step for the activation of the spliceosome.[2][3][4] This mechanism is distinct from other inhibitors that compete with ATP or RNA binding. The discovery of this allosteric site provides a promising avenue for the development of highly selective Brr2 inhibitors.

The process of spliceosome activation and the role of Brr2 are depicted in the following signaling pathway diagram.

Caption: Spliceosome activation pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the methods described in the primary literature for the characterization of Brr2 inhibitors.[2][4]

Brr2 RNA-Dependent ATPase Assay

This assay measures the ATP hydrolysis activity of Brr2, which is coupled to its helicase function.

Workflow Diagram:

Caption: Workflow for the Brr2 RNA-dependent ATPase assay.

Methodology:

-

Reaction Setup: Reactions are typically performed in a 96-well plate format. Each well contains purified recombinant Brr2 enzyme, a saturating concentration of poly(A) RNA as a substrate, and an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 1 mM DTT).

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells. A DMSO control is included.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at a controlled temperature, typically 30°C, for a defined period.

-

Detection: The amount of ADP produced is quantified. This can be achieved using a variety of methods, such as a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The data are then fitted to a dose-response curve to determine the IC50 value.

Brr2 Helicase Unwinding Assay

This assay directly measures the ability of Brr2 to unwind a duplex RNA substrate.

Workflow Diagram:

Caption: Workflow for the Brr2 helicase unwinding assay.

Methodology:

-

Substrate Preparation: A duplex RNA substrate is prepared by annealing a radiolabeled (e.g., 32P-labeled) RNA strand to a longer, unlabeled complementary strand, creating a substrate with a 3' single-stranded tail for Brr2 loading.

-

Reaction Setup: The reaction is set up with purified Brr2 enzyme in a suitable helicase buffer.

-

Inhibitor Addition: this compound is added at varying concentrations.

-

Reaction Initiation: The unwinding reaction is initiated by the addition of the radiolabeled duplex RNA substrate and ATP.

-

Incubation: The reaction is allowed to proceed for a specific time at 30°C.

-

Quenching: The reaction is stopped by the addition of a quenching buffer containing a proteinase and a denaturing agent.

-

Product Analysis: The reaction products (unwound single-stranded RNA and remaining duplex RNA) are resolved by native polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the duplex and single-stranded RNA are quantified. The percentage of unwound substrate is calculated, and the data are used to determine the IC50 of the inhibitor.

Conclusion

This compound is a valuable tool compound for studying the function of the Brr2 helicase and the role of splicing in health and disease. Its allosteric mechanism of action provides a basis for the development of novel therapeutics targeting the spliceosome. The data and protocols presented in this guide offer a comprehensive resource for researchers working in the fields of RNA biology, drug discovery, and molecular oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2 - American Chemical Society - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Targets of Brr2-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brr2-IN-3, also known as Brr2 inhibitor C9, is a potent and selective allosteric inhibitor of the spliceosomal RNA helicase Brr2. This document provides an in-depth technical overview of the cellular targets and mechanism of action of this compound. Through the analysis of biochemical and cellular assays, this guide details the quantitative effects of the inhibitor on Brr2's enzymatic functions, its impact on pre-mRNA splicing, and its anti-proliferative activity. Detailed experimental protocols are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's cellular engagement and downstream consequences.

Introduction

The pre-mRNA splicing process, orchestrated by the spliceosome, is a fundamental step in eukaryotic gene expression. The DEAH-box RNA helicase Brr2 is a core component of the U5 small nuclear ribonucleoprotein (snRNP) and plays a critical, ATP-dependent role in the catalytic activation of the spliceosome by unwinding the U4/U6 di-snRNA duplex. Dysregulation of splicing is increasingly implicated in various diseases, including cancer, making the spliceosome and its components attractive therapeutic targets. This compound has emerged as a valuable chemical probe to investigate the function of Brr2 and as a potential starting point for the development of novel therapeutics. This guide summarizes the current knowledge of the cellular targets and effects of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of Brr2.[1] X-ray co-crystallography studies have revealed that it binds to a novel allosteric pocket located at the interface of the N-terminal and C-terminal helicase cassettes of Brr2. This binding event induces a conformational change that ultimately inhibits the enzyme's activity. It is important to note that this compound does not compete with ATP or RNA substrates for binding, distinguishing its mechanism from that of many other helicase inhibitors.

Quantitative Data on Cellular Targets

The inhibitory activity of this compound has been quantified through a series of biochemical and cellular assays. The following tables summarize the key findings.

| Table 1: Inhibition of Brr2 Enzymatic Activity | |

| Assay | IC50 (µM) |

| Brr2 ATPase Activity | 1.8 |

| Brr2 Helicase Activity | 1.3 |

| Brr2-U4 snRNA Binding (EMSA) | 2.3 |

| Table 2: Cellular Effects of this compound | |

| Assay | Effect |

| Pre-mRNA Splicing (HeLa Cell Nuclear Extract) | Concentration-dependent inhibition. At 5 µM, a 75% reduction in mature mRNA formation with accumulation of A and B complex intermediates. |

| Cancer Cell Proliferation (HeLa, HCT116, MDA-MB-231) | Inhibition of proliferation. |

Experimental Protocols

Brr2 ATPase Activity Assay

Objective: To measure the ATP hydrolysis activity of Brr2 in the presence of an RNA substrate and the inhibitory effect of this compound.

Methodology:

-

Reagents: Recombinant human Brr2 (catalytic core domain), poly(A) RNA, ATP, and a malachite green-based phosphate detection reagent.

-

Procedure:

-

Brr2 enzyme is incubated with varying concentrations of this compound in a reaction buffer containing poly(A) RNA.

-

The reaction is initiated by the addition of ATP.

-

Following incubation at the optimal temperature and time, the reaction is stopped.

-

The amount of inorganic phosphate released from ATP hydrolysis is quantified by adding the malachite green reagent and measuring the absorbance at a specific wavelength.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Brr2 Helicase Activity Assay

Objective: To determine the ability of Brr2 to unwind a duplex RNA substrate and the inhibitory effect of this compound.

Methodology:

-

Substrate: A duplex RNA substrate is prepared by annealing a fluorescently labeled single-stranded RNA to a longer, unlabeled complementary strand, creating a partial duplex with a 3' overhang.

-

Procedure:

-

Brr2 is pre-incubated with varying concentrations of this compound.

-

The unwinding reaction is initiated by the addition of the duplex RNA substrate and ATP.

-

The reaction is allowed to proceed for a defined time and then stopped by the addition of a quenching solution containing a proteinase and a detergent.

-

The unwound, fluorescently labeled single-stranded RNA is separated from the duplex substrate by native polyacrylamide gel electrophoresis.

-

The gel is imaged, and the fraction of unwound substrate is quantified.

-

IC50 values are determined from the dose-response curve.

-

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the binding of Brr2 to its U4 snRNA substrate and the ability of this compound to disrupt this interaction.

Methodology:

-

Probe: A radiolabeled or fluorescently labeled U4 snRNA probe is used.

-

Procedure:

-

Constant amounts of Brr2 and the labeled U4 snRNA are incubated with increasing concentrations of this compound in a binding buffer.

-

The reaction mixtures are resolved on a native polyacrylamide gel.

-

The gel is dried and exposed to a phosphor screen or imaged directly.

-

The intensity of the band corresponding to the Brr2-RNA complex is quantified.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the amount of Brr2-RNA complex formed.

-

In Vitro Splicing Assay

Objective: To evaluate the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Methodology:

-

Substrate: A radiolabeled pre-mRNA substrate containing two exons and an intron is used.

-

System: HeLa cell nuclear extract, which contains all the necessary components for splicing.

-

Procedure:

-

The radiolabeled pre-mRNA substrate is incubated with HeLa nuclear extract in the presence of varying concentrations of this compound.

-

Splicing reactions are allowed to proceed for a specific time.

-

The RNA is then extracted and analyzed by denaturing polyacrylamide gel electrophoresis.

-

The gel is visualized by autoradiography to detect the pre-mRNA, splicing intermediates (lariat-intron, exon 1), and the final spliced mRNA product.

-

The accumulation of splicing intermediates and the reduction of the final mRNA product are used to assess the inhibitory effect.

-

Visualizations

Signaling Pathway of Brr2 Inhibition

Caption: Allosteric inhibition of Brr2 by this compound.

Experimental Workflow for ATPase Assay

Caption: Workflow for the Brr2 ATPase activity assay.

Logical Relationship of this compound Effects

Caption: Cascade of effects following this compound binding.

References

Methodological & Application

Brr2-IN-3: Application Notes and Protocols for In Vitro Splicing Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This intricate process is carried out by the spliceosome, a dynamic macromolecular machine composed of small nuclear RNAs (snRNAs) and numerous proteins. The DEAH-box RNA helicase Brr2 is a core component of the spliceosome, playing a critical role in its activation by unwinding the U4/U6 snRNA duplex.[1] Dysregulation of splicing is implicated in various diseases, making the spliceosome an attractive target for therapeutic intervention.

Brr2-IN-3 (also known as Brr2 inhibitor C9) is a potent and selective allosteric inhibitor of the Brr2 helicase.[2][3][4] It provides a valuable tool for studying the mechanism of spliceosome activation and for investigating the therapeutic potential of targeting Brr2. These application notes provide a detailed protocol for utilizing this compound in in vitro splicing assays to assess its impact on splicing efficiency and spliceosome assembly.

Mechanism of Action